molecular formula C9H11N5O2S B2786171 1-[2-hydroxy-2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carbohydrazide CAS No. 1989628-90-1

1-[2-hydroxy-2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carbohydrazide

Cat. No.: B2786171
CAS No.: 1989628-90-1
M. Wt: 253.28
InChI Key: JWPPPRFBYXUWAR-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-[2-hydroxy-2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carbohydrazide typically involves the reaction of 2-thiophenecarboxaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with sodium azide and copper sulfate to form the triazole ring . The reaction conditions usually involve refluxing in ethanol or another suitable solvent.

Chemical Reactions Analysis

1-[2-hydroxy-2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carbohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

1-[2-hydroxy-2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-hydroxy-2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carbohydrazide involves its interaction with various molecular targets. The triazole ring is known to inhibit enzymes by binding to their active sites, while the thiophene ring can interact with cellular membranes, affecting their integrity .

Comparison with Similar Compounds

Similar compounds include other triazole and thiophene derivatives, such as:

1-[2-hydroxy-2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carbohydrazide is unique due to its combined triazole and thiophene structure, which imparts a range of biological activities and synthetic versatility.

Properties

IUPAC Name

1-(2-hydroxy-2-thiophen-2-ylethyl)triazole-4-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O2S/c10-11-9(16)6-4-14(13-12-6)5-7(15)8-2-1-3-17-8/h1-4,7,15H,5,10H2,(H,11,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWPPPRFBYXUWAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CN2C=C(N=N2)C(=O)NN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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